3-Methyl-1-phenyl-3-pentanol
Description
Significance of 3-Methyl-1-phenyl-3-pentanol in Chemical Research
The significance of this compound in chemical research is multifaceted, spanning from its well-established role in fragrance chemistry to its emerging potential in medicinal applications. As a member of the aryl alkyl alcohols, it is a key ingredient in the formulation of various scents, prized for its pleasant floral-rose aroma. nih.gov Its structural features, including a tertiary alcohol group and a phenyl substituent, contribute to its unique olfactory properties and stability. ontosight.ainih.gov
Beyond its use in fragrances, this compound serves as a valuable intermediate in organic synthesis. ontosight.ai Its chemical structure allows for a variety of transformations, making it a useful building block for creating more complex molecules. One of the most notable areas of investigation is its potential biological activity. Research has identified it as a dual-acting competitive integrin antagonist, which suggests its relevance in the development of treatments for conditions such as asthma by blocking the activation and recruitment of cells involved in respiratory inflammation. nih.gov This pharmacological aspect opens up new avenues for research beyond its traditional applications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| CAS Number | 10415-87-9 |
| Appearance | Colorless, slightly viscous liquid |
| Boiling Point | 112-112.5 °C at 0.8 mmHg |
| Density | 0.938 g/mL at 25 °C |
| Refractive Index | 1.511 (at 20°C) |
| Solubility | Very slightly soluble in water |
Source: nih.govsigmaaldrich.com
Historical Context of this compound Investigations
The investigation of this compound is historically rooted in the development of synthetic organic chemistry, particularly through the application of Grignard reactions. The synthesis of tertiary alcohols like this compound is a classic example of the versatility of Grignard reagents, which are organomagnesium compounds that act as potent nucleophiles. pearson.comvaia.com The reaction typically involves the addition of a Grignard reagent, such as phenethylmagnesium bromide, to a ketone, like methyl ethyl ketone, to form the desired tertiary alcohol.
Early research focused on establishing efficient synthetic routes and characterizing the compound's physical and chemical properties. Key to these investigations was the careful control of reaction conditions, such as temperature and the choice of an anhydrous solvent (e.g., ether or THF), to maximize yield and purity. The exclusion of moisture and oxygen is critical to prevent side reactions that would consume the Grignard reagent. Further historical research includes the exploration of its cyclization reactions, for instance, those catalyzed by sulfuric acid, which were studied in the early 1970s. sigmaaldrich.com
Current Research Landscape and Emerging Trends in this compound Chemistry
The current research landscape for this compound is characterized by a continued interest in its established applications, alongside a growing focus on new frontiers. The demand for this compound in the fragrance and personal care industries remains strong, with a notable trend towards the use of sustainable and ethically sourced ingredients. datainsightsmarket.commarket.us This is driving research into more environmentally friendly synthesis methods and the exploration of its use in a wider range of consumer products. market.us
A significant emerging trend is the deeper investigation of its pharmacological properties. The identification of this compound as a potential dual-acting competitive integrin antagonist has spurred interest in its medicinal chemistry. nih.gov This could lead to the development of novel non-steroidal anti-inflammatory drugs. nih.gov Furthermore, ongoing research continues to explore its utility as a versatile chemical intermediate for the synthesis of new organic compounds with potentially valuable properties. ontosight.ai The market for this compound is projected to grow, reflecting its increasing importance in both the fragrance and pharmaceutical sectors. datainsightsmarket.commarket.usaporesearch.com
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-phenylpentan-3-ol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJRTNBCFUOSEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864266 | |
| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl- | |
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Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless, slightly viscous liquid; Warm, rose-like aroma | |
| Record name | 1-Phenyl-3-methyl-3-pentanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
112.00 to 112.50 °C. @ 0.80 mm Hg | |
| Record name | 3-Methyl-1-phenyl-3-pentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031731 | |
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Solubility |
very slightly, Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 3-Methyl-1-phenyl-3-pentanol | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 1-Phenyl-3-methyl-3-pentanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.958-0.965 (20°) | |
| Record name | 1-Phenyl-3-methyl-3-pentanol | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/ | |
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CAS No. |
10415-87-9 | |
| Record name | α-Ethyl-α-methylbenzenepropanol | |
| Source | CAS Common Chemistry | |
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| Record name | 3-Methyl-1-phenyl-3-pentanol | |
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| Record name | Phenethylmethylethylcarbinol | |
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| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl- | |
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| Record name | 3-methyl-1-phenylpentan-3-ol | |
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| Record name | 3-METHYL-1-PHENYL-3-PENTANOL | |
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| Record name | 3-Methyl-1-phenyl-3-pentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for 3 Methyl 1 Phenyl 3 Pentanol
Established Synthetic Pathways to 3-Methyl-1-phenyl-3-pentanol
The synthesis of this compound, a tertiary alcohol, can be achieved through several established organic chemistry routes. These methods primarily involve the formation of carbon-carbon bonds and the reduction of carbonyl functionalities. The selection of a specific pathway often depends on the availability of starting materials and desired reaction efficiency. Key synthetic strategies include Grignard reactions, the reduction of precursor ketones, and multi-step syntheses originating from benzene (B151609).
Grignard Reactions in this compound Synthesis
Grignard reactions are a cornerstone in the synthesis of alcohols, providing a powerful method for creating new carbon-carbon bonds. organic-chemistry.org The synthesis of this compound, a tertiary alcohol, is readily accomplished using this approach. youtube.com
The core of the Grignard synthesis for this compound involves the nucleophilic addition of a Grignard reagent to a ketone. libretexts.orglibretexts.org This reaction class is fundamental for the formation of tertiary alcohols. youtube.com The Grignard reagent, an organomagnesium halide (R-Mg-X), acts as a potent nucleophile, with the carbon atom bonded to magnesium carrying a partial negative charge. youtube.com This nucleophilic carbon attacks the electrophilic carbonyl carbon of a ketone. libretexts.org
For the synthesis of this compound, two primary combinations of Grignard reagents and ketones are viable:
Route A: The reaction of phenethylmagnesium bromide with 2-butanone (B6335102) (methyl ethyl ketone).
Route B: The reaction of ethylmagnesium bromide with 1-phenyl-2-propanone.
In both scenarios, the reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent. byjus.com The magnesium atom of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org This is followed by the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, leading to the formation of a tetrahedral magnesium alkoxide intermediate. libretexts.orgpressbooks.pub This addition is essentially irreversible because a carbanion is a very poor leaving group. libretexts.orgpressbooks.pub
It is also possible to synthesize 3-methyl-3-pentanol (B165633), a structurally related tertiary hexanol, by reacting ethylmagnesium bromide with either methyl acetate (B1210297) or butanone. atamanchemicals.com
| Reactant 1 (Grignard Reagent) | Reactant 2 (Ketone) | Product |
| Phenethylmagnesium bromide | 2-Butanone | This compound |
| Ethylmagnesium bromide | 1-Phenyl-2-propanone | This compound |
| Ethylmagnesium bromide | Butanone | 3-Methyl-3-pentanol |
| Ethylmagnesium bromide | Methyl acetate | 3-Methyl-3-pentanol |
Following the nucleophilic addition, the resulting tetrahedral magnesium alkoxide intermediate must be hydrolyzed to yield the final alcohol product. libretexts.orgpressbooks.pub This is typically achieved by treating the reaction mixture with an aqueous acid solution, such as dilute hydrochloric acid or sulfuric acid. youtube.com The acidic workup protonates the alkoxide, forming the neutral tertiary alcohol, this compound. youtube.comlibretexts.org
Purification of the crude product often involves several steps. The reaction mixture is typically transferred to a separatory funnel where it is washed with water to remove water-soluble byproducts and any remaining acid. aroonchande.com An extraction with an organic solvent, such as ether, is performed to isolate the alcohol from the aqueous layer. aroonchande.com The combined organic layers are then washed, often with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a final water wash. aroonchande.com After drying the organic layer over an anhydrous salt like magnesium sulfate, the solvent is removed, often by rotary evaporation, to yield the crude tertiary alcohol. aroonchande.com Further purification can be achieved by distillation under reduced pressure. chemicalbook.com
Reduction of Precursor Ketones to this compound
An alternative synthetic route to this compound involves the reduction of a suitable precursor ketone. ontosight.ai While the direct reduction of a ketone typically yields a secondary alcohol, this method can be part of a multi-step synthesis where the tertiary alcohol is the ultimate target.
For instance, the reduction of 3-methyl-2-pentanone (B1360105) yields 3-methyl-2-pentanol, a secondary alcohol. brainly.com This transformation is commonly carried out using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). brainly.com These reagents act as a source of hydride ions (:H⁻), which nucleophilically attack the carbonyl carbon. libretexts.org Subsequent protonation of the resulting alkoxide intermediate by a solvent like methanol (B129727) or through an aqueous workup gives the alcohol. libretexts.org
While this specific example produces a secondary alcohol, the principle of ketone reduction is a fundamental step that could be integrated into a longer synthetic sequence to arrive at this compound.
Multi-Step Synthesis of this compound from Benzene Precursors
More complex, multi-step synthetic pathways can be designed to produce this compound starting from basic aromatic precursors like benzene. vaia.com These routes often incorporate Friedel-Crafts reactions to build the carbon skeleton. vaia.com
Friedel-Crafts reactions are a class of electrophilic aromatic substitution reactions that are pivotal for attaching substituents to aromatic rings. byjus.com
Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com For example, the Friedel-Crafts acylation of benzene with valeryl chloride could be used to synthesize 1-phenylpentan-3-one, a potential precursor ketone. Aromatic ketones can also be synthesized by the acylation of an aromatic ring with an acid chloride in the presence of AlCl₃. libretexts.org The acylium ion, formed by the reaction of the acyl halide with the Lewis acid, acts as the electrophile. sigmaaldrich.com A key advantage of Friedel-Crafts acylation is that the resulting ketone is deactivated towards further substitution, preventing polyacylation. mt.com
Friedel-Crafts Alkylation: This reaction attaches an alkyl group to an aromatic ring from an alkyl halide or an alkene. organic-chemistry.org The reaction is catalyzed by a Lewis acid, which helps to generate a carbocation electrophile. byjus.commt.com However, a significant drawback of this method is the propensity for carbocation rearrangements to form more stable carbocations. masterorganicchemistry.com Additionally, the alkylated product is more reactive than the starting material, often leading to polyalkylation. organic-chemistry.org
A plausible multi-step synthesis starting from benzene could involve an initial Friedel-Crafts reaction to create a substituted benzene derivative, followed by a series of reactions to extend the side chain and introduce the necessary functional groups before a final Grignard reaction or reduction step to form the target tertiary alcohol. vaia.com For instance, one could start with the Friedel-Crafts acylation of benzene to form a ketone, which is then elaborated to the final product. pearson.com
| Reaction Type | Reactants | Catalyst | Product |
| Friedel-Crafts Acylation | Benzene, Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl₃) | Aromatic Ketone |
| Friedel-Crafts Alkylation | Benzene, Alkyl Halide/Alkene | Lewis Acid (e.g., AlCl₃) | Alkylbenzene |
Dehydrohalogenation and Hydrolysis Intermediates
The synthesis of this compound can be achieved through a multi-step pathway starting from benzene, which incorporates key dehydrohalogenation and hydrolysis reactions. This synthetic route involves the sequential formation of several intermediate compounds. vaia.com
The process begins with the Friedel-Crafts alkylation of benzene to form ethylbenzene. Subsequent reaction with N-bromosuccinimide (NBS) yields 1-(bromoethyl)benzene. A critical dehydrohalogenation step is then carried out using alkaline potassium hydroxide, which eliminates hydrogen bromide to form styrene (B11656). vaia.com The styrene intermediate is then converted to 2-(bromoethyl)benzene via reaction with hydrogen bromide in the presence of peroxide. vaia.com
The subsequent phase of the synthesis involves a reaction with potassium cyanide (KCN) followed by hydrolysis to produce 3-phenylpropanoic acid. This acid is then converted to its corresponding acid chloride, 3-phenylpropanoyl chloride, using thionyl chloride. A Gilman reagent is used to transform the acid chloride into the ketone, 4-phenylbutan-2-one. The final step involves a Grignard reaction between 4-phenylbutan-2-one and ethylmagnesium bromide, followed by hydrolysis, to yield the target molecule, this compound. vaia.com
Table 1: Intermediates in the Synthesis of this compound via Dehydrohalogenation and Hydrolysis
| Step | Reactant | Reagent(s) | Intermediate Product | Reaction Type |
|---|---|---|---|---|
| 1 | Benzene | Ethyl chloride, AlCl₃ | Ethylbenzene | Friedel-Crafts Alkylation |
| 2 | Ethylbenzene | NBS | 1-(bromoethyl)benzene | Bromination |
| 3 | 1-(bromoethyl)benzene | Alkaline KOH | Styrene | Dehydrohalogenation |
| 4 | Styrene | HBr, Peroxide | 2-(bromoethyl)benzene | Hydrobromination |
| 5 | 2-(bromoethyl)benzene | 1. KCN 2. H₂O, H⁺ | 3-phenylpropanoic acid | Nitrile Synthesis & Hydrolysis |
| 6 | 3-phenylpropanoic acid | SOCl₂ | 3-phenylpropanoyl chloride | Acyl Chloride Formation |
| 7 | 3-phenylpropanoyl chloride | Gilman Reagent | 4-phenylbutan-2-one | Ketone Synthesis |
| 8 | 4-phenylbutan-2-one | 1. CH₃CH₂MgBr 2. H₂O | This compound | Grignard Reaction & Hydrolysis |
This table outlines the synthetic sequence starting from benzene as described in the literature. vaia.com
Stereoselective Synthesis of this compound and its Stereoisomers
The creation of specific stereoisomers of this compound, which possesses a chiral center at the C3 carbon, requires stereoselective synthetic methods. These approaches are crucial for applications where a specific enantiomer is desired.
Application of Chiral Auxiliaries in this compound Stereosynthesis
Chiral auxiliaries are instrumental in enantioselective synthesis, guiding the reaction to favor the formation of one stereoisomer over another. While the principle is well-established, specific documented examples of chiral auxiliaries in the synthesis of this compound are not extensively detailed in the provided search results. However, the use of chiral auxiliaries is a recognized strategy for achieving enantioselectivity in reactions such as the Grignard addition to a prochiral ketone, which could be a key step in synthesizing chiral this compound.
Asymmetric Catalysis for Enantioselective this compound Production
Asymmetric catalysis offers a powerful method for producing enantiomerically enriched compounds. This involves using a chiral catalyst to control the stereochemical course of a reaction. For instance, ruthenium-catalyzed carbene insertion into propargyl alcohols represents a potential pathway for producing stereodefined carbocycles that could be precursors to chiral alcohols.
A relevant example of asymmetric catalysis is the enantioselective addition of dialkylzincs to aldehydes. Research has demonstrated that the addition of diethylzinc (B1219324) to 3-phenylpropanal (B7769412) in the presence of a chiral amino acid-derived catalyst can produce the structurally similar (S)-1-phenyl-3-pentanol with a high enantiomeric excess (ee) of 94%. acs.org This highlights the effectiveness of chiral catalysts in creating specific stereoisomers of phenyl-substituted alcohols.
Table 2: Asymmetric Catalysis for Phenyl-Substituted Pentanol (B124592) Synthesis
| Reactants | Chiral Catalyst System | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| 3-phenylpropanal, Et₂Zn | 3 mol % of an (S)-amino acid-derived tetracoordinate complex | (S)-1-phenyl-3-pentanol | 94% |
This table presents data on the enantioselective synthesis of a structural analogue of the target compound. acs.org
Control of Stereochemical Outcomes in this compound Derivative Synthesis
The control of stereochemical outcomes in the synthesis of this compound and its derivatives is directly linked to the choice of synthetic methodology. Asymmetric catalysis, in particular, provides a high degree of control.
The success of the synthesis of (S)-1-phenyl-3-pentanol with 94% ee demonstrates that the careful selection of a chiral ligand and metal catalyst can effectively dictate the facial selectivity of nucleophilic addition to a prochiral carbonyl group. acs.org This level of control is essential for producing single-enantiomer products. Computational modeling, such as Density Functional Theory (DFT), can also be employed to predict transition-state geometries, which aids in the rational design of experiments to achieve the desired stereochemical outcome.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to develop chemical processes that are more environmentally friendly, for example, by using safer solvents, reducing waste, and improving energy efficiency.
Development of Environmentally Benign Synthetic Protocols for this compound
Research into greener synthetic routes for related compounds provides a framework for developing more sustainable methods for producing this compound. For the similar compound 3-phenyl-3-pentanol, an environmentally friendly protocol has been developed that utilizes protic and biorenewable eutectic mixtures as the reaction medium. lookchem.com This one-pot synthesis is notable for using a commercially available catalytic system and achieving excellent conversions (up to 99% yield) at room temperature, with the final step proceeding under air. lookchem.com Such approaches, which avoid harsh conditions and hazardous solvents, represent a significant advancement in the sustainable synthesis of aryl alkyl alcohols.
Utilization of Sustainable Solvents and Reagents
The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. The Grignard reaction, a common method for preparing tertiary alcohols, traditionally utilizes ethereal solvents like diethyl ether or tetrahydrofuran (THF). atamanchemicals.com While effective, these solvents have notable drawbacks, including high volatility, flammability, and potential for peroxide formation.
Recent research in green chemistry has identified more sustainable alternatives that are suitable for reactions involving organometallic reagents. beilstein-journals.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as greener options. beilstein-journals.org 2-MeTHF, for instance, can be derived from renewable biomass sources like levulinic acid. Both 2-MeTHF and CPME have higher boiling points and flash points than traditional ethers, which reduces volatile emissions and improves operational safety. beilstein-journals.org Their greater stability and reduced tendency to form peroxides also contribute to a safer reaction environment. beilstein-journals.org Furthermore, these solvents often exhibit different solubility profiles, which can sometimes be leveraged to improve reaction outcomes or simplify product purification. beilstein-journals.org
| Solvent | Source | Boiling Point (°C) | Key Sustainability Advantages |
|---|---|---|---|
| Diethyl Ether | Petrochemical | 34.6 | Traditional solvent, well-understood properties. |
| Tetrahydrofuran (THF) | Petrochemical | 66 | Higher boiling point than diethyl ether. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based (Renewable) | ~80 | Renewable origin, higher boiling point, reduced peroxide formation, limited miscibility with water can aid workup. beilstein-journals.org |
| Cyclopentyl Methyl Ether (CPME) | Petrochemical | 106 | High boiling point, high hydrophobicity, greater stability against peroxide formation and acid/base conditions. beilstein-journals.org |
Catalytic Methods for Enhanced Efficiency and Selectivity
The shift towards catalytic processes is a cornerstone of modern organic synthesis, aiming to replace stoichiometric reagents with small quantities of a catalyst that can be recycled and reused. This approach minimizes waste and often leads to higher reaction selectivity and efficiency.
For syntheses related to phenyl-substituted alcohols, heterogeneous catalysts are particularly advantageous. These catalysts exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid solution), which allows for simple recovery by filtration and subsequent reuse. This contrasts with homogeneous catalysts, which can be difficult to separate from the reaction product.
In other related syntheses, such as the hydrogenation of unsaturated precursors to form saturated phenyl-alcohols, metallic catalysts are employed. For instance, the hydrogenation of phenyl-dihydropyran to produce 3-methyl-5-phenyl-pentanol has been achieved with high selectivity (95.6%) and yield (94.2%) using a 3% Palladium on silica (B1680970) (Pd/SiO₂) catalyst. chemicalbook.com The reaction is conducted in an aqueous solution with a propionic acid co-catalyst, demonstrating the use of water as a green solvent in a catalytic process. chemicalbook.comgoogle.com Other catalysts like Raney nickel have also been utilized in the hydrogenation of related structures. google.com These catalytic hydrogenation methods are crucial for producing specific isomers and achieving high purity in the final alcohol product.
| Catalyst System | Reaction Type | Solvent/Conditions | Key Findings |
|---|---|---|---|
| NH₄HSO₄@SiO₂ | Tetrahydropyranylation (Alcohol Protection) | 2-MeTHF or CPME, Room Temp. | Heterogeneous, recyclable catalyst enabling one-pot procedures for subsequent reactions like Grignard addition. beilstein-journals.org |
| 3% Pd/SiO₂ with Propionic Acid | Hydrogenation | Water, 105-110°C, 1.2 MPa | High selectivity (95.6%) and yield (94.2%) for the synthesis of a related phenyl-alcohol. chemicalbook.com |
| Raney Nickel | Hydrogenation | Solvent:Alcohol ratio ~1:1 | Effective for hydrogenation of unsaturated precursors to alcohols. google.com |
Reactivity and Reaction Mechanisms of 3 Methyl 1 Phenyl 3 Pentanol
Elimination Reactions of 3-Methyl-1-phenyl-3-pentanol
The acid-catalyzed dehydration of this compound is a classic example of an elimination reaction, specifically proceeding through the E1 mechanism to form various alkene products.
The dehydration of this compound follows the unimolecular elimination (E1) pathway, a two-step mechanism common for tertiary alcohols. chemistrysteps.combyjus.comquizlet.com
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst (e.g., H₂SO₄). This step is a rapid equilibrium process that converts the poor leaving group (-OH) into a good leaving group, an alkyloxonium ion (-OH₂⁺).
Deprotonation to Form an Alkene: In the final step, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent (at the beta-position) to the positively charged carbon. The electrons from the C-H bond then shift to form a new pi (π) bond between the alpha and beta carbons, resulting in an alkene and regenerating the acid catalyst.
The stability of the carbocation intermediate is a crucial factor in E1 reactions. Tertiary carbocations, such as the one formed from this compound, are significantly more stable than secondary or primary carbocations, which is why tertiary alcohols dehydrate the fastest under E1 conditions. chemistrysteps.comkhanacademy.org
Carbocation rearrangements, such as hydride or alkyl shifts, are common phenomena in reactions involving carbocation intermediates. libretexts.orglibretexts.org These shifts occur when a more stable carbocation can be formed. libretexts.orglibretexts.orgmasterorganicchemistry.com The stability of carbocations follows the order: tertiary > secondary > primary. khanacademy.orglibretexts.org
In the case of this compound, the initially formed carbocation is a tertiary carbocation located at carbon-3. This carbocation is already highly stable. Furthermore, it is adjacent to a secondary carbon (carbon-2) and a primary carbon (part of the ethyl group). A hydride shift from the adjacent carbon-2 would result in a secondary carbocation, which is less stable. Therefore, a rearrangement via a hydride shift is energetically unfavorable. Similarly, a methyl or ethyl shift would not lead to a more stable carbocation. Consequently, the tertiary carbocation formed from this compound is unlikely to undergo rearrangement before deprotonation.
The final step of the E1 mechanism involves the removal of a proton from a carbon adjacent to the carbocation. For the 3-methyl-1-phenyl-3-pentyl carbocation, there are three distinct types of beta-hydrogens that can be abstracted, leading to the formation of three different constitutional isomers of alkenes.
According to Zaitsev's Rule , in an elimination reaction, the major product is the most stable, most highly substituted alkene. quizlet.comstackexchange.com Alkene stability generally increases with the number of alkyl groups attached to the double-bonded carbons.
The potential alkene products are:
3-Methyl-1-phenyl-2-pentene: Formed by removing a proton from carbon-2. This product can exist as (E) and (Z) stereoisomers. It is a trisubstituted alkene, making it the most stable and, therefore, the predicted major product according to Zaitsev's rule.
3-Methyl-1-phenyl-3-pentene: Formed by removing a proton from the ethyl group at carbon-4. This is a disubstituted alkene.
2-Ethyl-3-phenyl-1-butene: While theoretically possible from a related structure, in this specific dehydration, the primary products arise from deprotonation adjacent to the C3 carbocation. The analogous product would be removing a proton from the methyl group, leading to a disubstituted alkene.
Below is a table summarizing the likely alkene products from the dehydration of this compound.
| Alkene Product Name | Structure | Alkene Substitution | Predicted Abundance |
| (E/Z)-3-Methyl-1-phenyl-2-pentene | C₆H₅-CH=C(CH₃)-CH₂-CH₃ | Trisubstituted | Major |
| 3-Methyl-1-phenyl-3-pentene | C₆H₅-CH₂-CH=C(CH₃)-CH₂-CH₃ | Disubstituted | Minor |
| 2-Ethyl-4-phenyl-1-butene | C₆H₅-CH₂-CH₂-C(=CH₂)-CH₂-CH₃ | Disubstituted | Minor |
Nucleophilic Substitution Reactions Involving this compound
Tertiary alcohols like this compound can undergo nucleophilic substitution reactions, primarily through the Sₙ1 (unimolecular nucleophilic substitution) mechanism. This pathway shares the same initial steps as the E1 reaction: protonation of the alcohol and formation of a stable tertiary carbocation. libretexts.org
Once the carbocation is formed, it can be attacked by a nucleophile. The Sₙ1 and E1 mechanisms are often in competition, and the reaction conditions can influence which pathway is favored. chemistrysteps.comyoutube.com
Reaction with Hydrogen Halides: In the presence of a strong acid like HBr or HCl, the hydroxyl group is protonated and leaves as water. The resulting tertiary carbocation is then attacked by the halide ion (Br⁻ or Cl⁻) to form 3-bromo-3-methyl-1-phenylpentane or 3-chloro-3-methyl-1-phenylpentane.
Solvolysis: If the reaction is carried out in a nucleophilic solvent like ethanol (B145695) without a strong, non-nucleophilic acid, the solvent itself can act as the nucleophile. For example, in ethanol, the carbocation would be attacked by the ethanol molecule, leading to an ether product after deprotonation.
Higher temperatures generally favor the E1 elimination reaction over the Sₙ1 substitution reaction because elimination reactions typically have a higher positive entropy change. youtube.com
Acid-Catalyzed Reactions and Intermediates of this compound
Acid catalysis is fundamental to the primary reaction pathways of this compound, namely dehydration (E1) and nucleophilic substitution (Sₙ1). The key intermediate in these reactions is the 3-methyl-1-phenyl-3-pentyl carbocation .
The process begins with the protonation of the alcohol's hydroxyl group by an acid, forming an alkyloxonium ion. This ion then dissociates, losing a molecule of water to form the carbocation.
Key characteristics of the carbocation intermediate:
Structure: A planar sp² hybridized carbon atom with a vacant p-orbital carrying the positive charge.
Stability: The carbocation is tertiary, meaning the positively charged carbon is bonded to three other carbon atoms. This structure allows for the stabilizing effects of hyperconjugation and the inductive effect from the alkyl groups, making it relatively stable and readily formed from the corresponding alcohol.
This stable carbocation is the central branch point for subsequent reactions. A weak base can abstract an adjacent proton, leading to elimination (E1) and the formation of an alkene. Alternatively, a nucleophile can attack the electrophilic carbocation, resulting in a substitution (Sₙ1) product. The specific acid, solvent, nucleophile, and temperature conditions will determine the predominant reaction pathway.
Radical-Based Reaction Pathways of this compound
The radical-based reactions of this compound are prominently observed during mass spectrometry analysis, particularly under electron impact (EI) ionization. This technique involves bombarding the molecule with high-energy electrons, leading to the formation of a radical cation (M•+) and subsequent fragmentation. The fragmentation pathways are dictated by the stability of the resulting radical and cationic species. For this compound, a tertiary benzylic alcohol, the primary fragmentation routes involve alpha-cleavage and dehydration reactions.
Alpha-Cleavage:
Alpha-cleavage is a characteristic fragmentation pathway for alcohols and involves the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon. libretexts.orglibretexts.org This process is driven by the formation of a stable, resonance-stabilized oxonium ion. In the case of this compound, there are three potential alpha-cleavage pathways, leading to the loss of a methyl, ethyl, or phenylethyl radical.
One of the most significant fragmentation patterns observed in the mass spectrum of this compound is the formation of a fragment ion with a mass-to-charge ratio (m/z) of 73. nih.gov This corresponds to the cleavage of the bond between the tertiary carbon and the phenylethyl group, resulting in the loss of a phenylethyl radical and the formation of a stable tertiary oxonium ion, [C(CH₃)(C₂H₅)OH]⁺.
Another prominent alpha-cleavage involves the loss of an ethyl radical to form a resonance-stabilized benzylic cation with an m/z of 149. The cleavage of a methyl radical is also possible, though it may be less favored than the loss of the larger ethyl or phenylethyl groups.
Dehydration:
Dehydration, the elimination of a water molecule, is another common fragmentation pathway for alcohols in mass spectrometry. libretexts.orglibretexts.org This process leads to the formation of an alkene radical cation. For this compound, the loss of water (18 atomic mass units) would result in a fragment ion with an m/z of 160. This is indeed observed in its mass spectrum, indicating that this pathway is active. nih.gov
Benzylic Cleavage and Rearrangements:
The presence of the phenyl group introduces additional fragmentation pathways. Cleavage of the bond between the first and second carbon of the phenylethyl side chain is highly favored due to the formation of the very stable benzyl (B1604629) cation (C₇H₇⁺) or tropylium (B1234903) cation, which gives a characteristic strong signal at m/z 91. nih.gov This is the base peak in the mass spectrum of this compound, indicating it is the most abundant fragment ion. Further fragmentation of larger fragments can also occur, leading to other observed ions. For instance, the ion at m/z 131 can be formed through the loss of an ethyl group from the dehydrated ion (m/z 160).
The principal radical-based fragmentation pathways of this compound under electron impact ionization are summarized in the table below.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 178 (M•+) | C₂H₅• (29) | 149 | [C₆H₅CH₂CH₂C(CH₃)OH]⁺ | Alpha-Cleavage |
| 178 (M•+) | H₂O (18) | 160 | [C₁₂H₁₆]•+ | Dehydration |
| 178 (M•+) | C₈H₉• (105) | 73 | [(CH₃)(C₂H₅)COH]⁺ | Alpha-Cleavage |
| 178 (M•+) | C₃H₇O• (59) | 119 | [C₆H₅CH₂CH₂]⁺ | Cleavage and Rearrangement |
| 178 (M•+) | C₂H₅OH (46) | 132 | [C₁₀H₁₂]•+ | Rearrangement and Elimination |
| 160 | C₂H₅• (29) | 131 | [C₁₀H₁₁]⁺ | Cleavage from Dehydrated Ion |
| 178 (M•+) | C₆H₅CH₂• (91) | 87 | [CH₂C(CH₃)(C₂H₅)OH]⁺ | Benzylic Cleavage |
| 178 (M•+) | C₂H₅C(OH)CH₃ (73) | 105 | [C₆H₅CH₂CH₂]⁺ | Alpha-Cleavage |
| 178 (M•+) | C₈H₉O• (121) | 57 | [C₄H₉]⁺ | Cleavage and Rearrangement |
| 178 (M•+) | C₄H₉O• (73) | 105 | [C₈H₉]⁺ | Alpha-Cleavage |
| 178 (M•+) | C₆H₅CH₂CH₂• (105) | 73 | [C(CH₃)(C₂H₅)OH]⁺ | Alpha-Cleavage |
| 178 (M•+) | C₇H₇• (91) | 87 | [C₅H₁₁O]⁺ | Rearrangement |
| 178 (M•+) | C₂H₅C(CH₃)OH (74) | 104 | [C₈H₈]•+ | Rearrangement and Elimination |
| 178 (M•+) | C₃H₇• (43) | 135 | [C₉H₁₁O]⁺ | Alpha-Cleavage |
| 178 (M•+) | CH₃• (15) | 163 | [C₁₁H₁₅O]⁺ | Alpha-Cleavage |
Stereochemical Aspects of 3 Methyl 1 Phenyl 3 Pentanol
Enantiomeric Excess Determination in 3-Methyl-1-phenyl-3-pentanol
The determination of enantiomeric excess (ee) is a crucial step in the analysis of chiral compounds, indicating the purity of a sample in terms of its enantiomeric composition. A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org For this compound, nuclear magnetic resonance (NMR) spectroscopy is a primary method for determining enantiomeric excess. This is often achieved through the use of chiral derivatizing agents or chiral solvating agents.
Table 1: General Methods for Enantiomeric Excess Determination
| Method | Principle | Application to this compound |
| Chiral Derivatizing Agents (e.g., Mosher's Acid) | Covalent reaction with the chiral alcohol to form diastereomeric esters with distinct NMR signals. | The hydroxyl group of this compound would be esterified. |
| Chiral Solvating Agents | Non-covalent interaction with the chiral alcohol to form transient diastereomeric complexes, leading to separate NMR signals. | The chiral solvating agent would interact with the enantiomers of this compound. |
| Chiral Chromatography (HPLC or GC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | The enantiomers would be separated on a chiral column, and the relative peak areas would determine the ee. |
Chiral Resolution Techniques for this compound
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For this compound, both chromatographic and crystallization-based methods are theoretically applicable.
High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for separating enantiomers. The choice of the chiral stationary phase is critical and is based on the structure of the analyte. For an alcohol like this compound, CSPs based on polysaccharides (like cellulose or amylose derivatives), cyclodextrins, or Pirkle-type phases could be effective. nih.govcsfarmacie.cz The separation relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. csfarmacie.cz
While specific application data for this compound is scarce, a general approach to developing a chiral HPLC method would involve screening various chiral columns and mobile phases to achieve baseline separation of the enantiomers.
Table 2: Potential Chiral Stationary Phases for HPLC Separation of this compound
| CSP Type | Potential Interaction Mechanism |
| Polysaccharide-based | Hydrogen bonding, dipole-dipole interactions, and inclusion complexation. |
| Cyclodextrin-based | Inclusion of the phenyl group into the cyclodextrin cavity. |
| Pirkle-type | π-π interactions, hydrogen bonding, and dipole-dipole interactions. |
Crystallization-based resolution is a classical and industrially viable method for separating enantiomers. nih.gov This can be achieved through several approaches:
Diastereomeric Salt Formation: This involves reacting the racemic this compound with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. Since diastereomers have different solubilities, they can be separated by fractional crystallization. researchgate.net
Preferential Crystallization: This method is applicable if the racemate crystallizes as a conglomerate (a mechanical mixture of enantiopure crystals). Seeding a supersaturated solution of the racemate with a crystal of one enantiomer can induce the crystallization of that enantiomer. researchgate.net
The success of crystallization-based resolution is highly dependent on the specific properties of the compound and the chosen resolving agent and solvent system.
Elucidation of Absolute Configuration of Chiral this compound
Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral center is a fundamental aspect of stereochemistry.
Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols. sci-hub.se Although this compound is a tertiary alcohol, modified Mosher's method approaches have been developed for some tertiary alcohols. The method involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.
By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the chiral center in the two diastereomeric esters, the absolute configuration can be assigned based on an empirical model of the conformation of the MTPA esters.
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govspringernature.comed.ac.uk This technique provides a detailed three-dimensional structure of the molecule in the crystalline state. To determine the absolute configuration, the crystal must be non-centrosymmetric, and the molecule must contain an atom that exhibits anomalous dispersion of X-rays (typically a heavy atom). ed.ac.uk
For a light-atom molecule like this compound, it is often necessary to introduce a heavy atom by forming a derivative with a chiral reagent containing a heavier element. Alternatively, co-crystallization with a chiral molecule of known absolute configuration can be employed. nih.gov The Flack parameter, obtained from the X-ray diffraction data, is a key indicator of the correctness of the assigned absolute configuration. sci-hub.se
No Publicly Available Data on the Electronic Circular Dichroism (ECD) Spectroscopy of this compound
A thorough and extensive search of scientific literature and chemical databases has revealed no specific experimental or computational data regarding the Electronic Circular Dichroism (ECD) spectroscopy of the chemical compound this compound. Consequently, a detailed analysis of its stereochemical aspects through ECD, including research findings and data tables, cannot be provided at this time.
ECD spectroscopy is a powerful analytical technique used to determine the absolute configuration and conformation of chiral molecules. The method relies on the differential absorption of left and right circularly polarized light by a chiral compound, resulting in a unique spectral signature. This information is invaluable for understanding the three-dimensional structure of molecules, which is crucial in fields such as pharmacology and materials science.
While general principles of ECD spectroscopy are well-established, and information on the physical and chemical properties of this compound is available, the specific application of ECD to this compound has not been documented in publicly accessible research. The scientific community has not yet published studies that detail the chiroptical properties of its enantiomers.
Therefore, the generation of a scientifically accurate and data-supported article on the Electronic Circular Dichroism (ECD) Spectroscopy of this compound is not feasible until such research is conducted and published.
Advanced Spectroscopic Characterization and Structural Analysis of 3 Methyl 1 Phenyl 3 Pentanol
Mass Spectrometry Techniques (GC-MS, MS1) for Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture, providing both retention time and a mass spectrum for structural confirmation.
For 3-Methyl-1-phenyl-3-pentanol, electron ionization (EI) mass spectrometry induces fragmentation of the parent molecule. The molecular ion peak (M+), corresponding to the intact molecule, is expected at an m/z of 178. However, in alcohols, this peak can be weak or entirely absent due to rapid fragmentation. libretexts.org The fragmentation pattern is highly characteristic and provides critical information for confirming the structure.
Two primary fragmentation pathways for alcohols are alpha-cleavage and dehydration. youtube.com
Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group. For this tertiary alcohol, the loss of the largest alkyl group is typically preferred.
Cleavage resulting in the loss of a phenylethyl radical ([C8H9]•) would produce a fragment with m/z 73.
Loss of an ethyl radical ([C2H5]•) is a prominent fragmentation pathway, leading to a significant peak at m/z 149. echemi.comstackexchange.com
Loss of a methyl radical ([CH3]•) would result in a fragment at m/z 163.
Dehydration: The elimination of a water molecule (H2O, mass 18) from the molecular ion is a common fragmentation for alcohols, which would yield a peak at m/z 160 (178 - 18). youtube.com
Other Significant Fragments: Compounds containing a phenyl group attached to an alkyl chain often exhibit characteristic fragments. Cleavage of the bond beta to the aromatic ring can produce a stable tropylium (B1234903) ion at m/z 91. Another expected fragment is the phenylethyl cation at m/z 105.
A predicted GC-MS spectrum shows notable peaks that align with these fragmentation patterns, helping to confirm the molecular structure. foodb.ca
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 178 | [C12H18O]+• | Molecular Ion (M+) |
| 160 | [C12H16]+• | Dehydration: [M - H2O]+ |
| 149 | [C10H13O]+ | Alpha-Cleavage: [M - C2H5]+ |
| 105 | [C8H9]+ | Beta-Cleavage: [C6H5CH2CH2]+ |
| 91 | [C7H7]+ | Rearrangement: Tropylium ion |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) in parts per million (ppm) are influenced by the electronic effects of neighboring atoms and functional groups.
Aromatic Protons: The five protons on the phenyl ring typically appear as a complex multiplet in the range of δ 7.1-7.3 ppm.
Phenylethyl Protons: The two methylene (B1212753) groups (-CH2-) of the phenylethyl chain appear as distinct triplets. The protons closer to the phenyl ring (C6H5-CH2-) are expected around δ 2.6-2.8 ppm, while the protons adjacent to the tertiary carbon (-CH2-C(OH)) are found further upfield, around δ 1.7-1.9 ppm.
Hydroxyl Proton: The -OH proton signal is a singlet, and its chemical shift is variable (typically δ 1-5 ppm) depending on concentration, solvent, and temperature.
Alkyl Protons: The ethyl group attached to the tertiary carbon gives rise to a quartet (for the -CH2- protons) around δ 1.5 ppm and a triplet (for the -CH3 protons) around δ 0.8 ppm. The lone methyl group also attached to the tertiary carbon appears as a sharp singlet around δ 1.1 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Aromatic Carbons: The phenyl ring carbons produce several signals in the δ 125-142 ppm region. The carbon atom attached to the alkyl chain (ipso-carbon) has a different chemical shift from the ortho, meta, and para carbons.
Tertiary Carbinol Carbon: The quaternary carbon atom bonded to the hydroxyl group (C-OH) is significantly deshielded and appears in the δ 70-75 ppm range.
Alkyl Carbons: The remaining aliphatic carbons of the phenylethyl, ethyl, and methyl groups resonate in the upfield region of the spectrum (δ 8-45 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Phenyl (C6H5) | 7.1-7.3 (m, 5H) | Phenyl (C-ipso) | ~142 |
| Methylene (Ar-CH2) | 2.6-2.8 (t, 2H) | Phenyl (CH) | 125-129 |
| Methylene (-CH2-C(OH)) | 1.7-1.9 (t, 2H) | Tertiary Carbinol (C-OH) | ~74 |
| Ethyl (-CH2CH3) | 1.5 (q, 2H) | Methylene (Ar-CH2) | ~40 |
| Methyl (-CH3) | 1.1 (s, 3H) | Ethyl (-CH2CH3) | ~35 |
| Ethyl (-CH2CH3) | 0.8 (t, 3H) | Methylene (-CH2-C(OH)) | ~30 |
| Hydroxyl (-OH) | Variable (s, 1H) | Methyl (-CH3) | ~27 |
(Abbreviations: s = singlet, t = triplet, q = quartet, m = multiplet)
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl, aromatic, and aliphatic components. nih.gov
O-H Stretch: A prominent, broad absorption band is observed in the region of 3200-3600 cm⁻¹. This is characteristic of the stretching vibration of the hydrogen-bonded hydroxyl group in the tertiary alcohol.
C-H Aromatic Stretch: Weak to medium bands appear just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, which are indicative of the C-H stretching vibrations on the phenyl ring. pressbooks.pub
C-H Aliphatic Stretch: Strong, sharp absorption bands are present just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region, corresponding to the C-H stretching vibrations of the methyl and methylene groups. libretexts.org
C=C Aromatic Stretch: A series of medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring. youtube.com
C-O Stretch: A strong absorption band for the C-O stretching vibration of a tertiary alcohol is expected in the 1150-1200 cm⁻¹ range.
C-H Out-of-Plane Bending: Strong bands in the 690-770 cm⁻¹ region can confirm the monosubstituted pattern of the benzene (B151609) ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200-3600 (broad, strong) | O-H Stretch | Hydroxyl (-OH) |
| 3000-3100 (medium) | C-H Stretch | Aromatic |
| 2850-2960 (strong) | C-H Stretch | Aliphatic (CH3, CH2) |
| 1450-1600 (medium-weak) | C=C Stretch | Aromatic Ring |
| 1150-1200 (strong) | C-O Stretch | Tertiary Alcohol |
Advanced Vibrational and Electronic Spectroscopies for Molecular Characterization
Beyond the core techniques, other spectroscopic methods can provide further structural insights.
Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy also probes molecular vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum. nih.gov The C-C backbone vibrations of the alkyl chains would also be visible.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the phenyl group. The UV-Vis spectrum is expected to display absorption bands characteristic of a monosubstituted benzene ring. This typically includes a strong E2 band around 205-210 nm and a weaker, fine-structured B band in the 250-270 nm region. These absorptions are due to π → π* electronic transitions within the aromatic system.
Computational Studies and Theoretical Insights on 3 Methyl 1 Phenyl 3 Pentanol
Molecular Modeling and Conformational Analysis of 3-Methyl-1-phenyl-3-pentanol
Molecular modeling of this compound would begin with the construction of its three-dimensional structure. Due to the presence of several single bonds, the molecule possesses significant conformational flexibility. The key rotatable bonds include the C-C bonds within the pentanol (B124592) chain and the bond connecting the phenyl group to the alkyl chain.
Table 1: Key Rotatable Bonds for Conformational Analysis of this compound
| Bond Description | Atoms Involved | Expected Impact on Conformation |
| Phenyl-Alkyl Linkage | C(phenyl)-C(alkyl) | Determines the orientation of the aromatic ring relative to the aliphatic chain. |
| Alkyl Chain Bonds | C1-C2, C2-C3, etc. | Dictates the folding and spatial arrangement of the pentanol backbone. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
To gain deeper insights into the electronic properties and reactivity of this compound, quantum chemical calculations would be necessary. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly employed for molecules of this size to provide a good balance between accuracy and computational cost.
These calculations would yield important information about the molecule's electronic structure, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. The oxygen atom of the hydroxyl group is expected to be an electron-rich region, while the aromatic ring and the hydrogen atom of the hydroxyl group would exhibit different electronic characteristics.
Table 2: Predicted Outputs of Quantum Chemical Calculations for this compound
| Calculated Property | Theoretical Significance |
| HOMO Energy | Relates to the ability to donate an electron. |
| LUMO Energy | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential | Maps electron density to predict sites of chemical interaction. |
| Mulliken Atomic Charges | Provides a quantitative measure of the partial charge on each atom. |
Reaction Mechanism Predictions and Energy Profiles for this compound Transformations
Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical studies could investigate various transformations, such as dehydration or oxidation. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated.
For instance, the acid-catalyzed dehydration of this compound could be modeled to determine the preferred reaction pathway and the structure of the resulting alkene products. Calculations would involve optimizing the geometries of the reactant, intermediate carbocations, transition states, and products. The computed energy profile would reveal the rate-determining step of the reaction and provide insights into the regioselectivity and stereoselectivity of the transformation. Such studies are invaluable for understanding and predicting the outcomes of chemical reactions involving this alcohol.
Prediction of Spectroscopic Properties of this compound
Quantum chemical calculations can also be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure verification.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts, when properly scaled, can be compared with experimental NMR spectra to aid in signal assignment.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This allows for the prediction of the IR spectrum, with characteristic peaks for the O-H stretch, C-H stretches (both aliphatic and aromatic), and C-O stretch, among others. Comparing the calculated spectrum with an experimental one can help confirm the presence of specific functional groups.
Table 3: Theoretically Predictable Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameters |
| ¹H and ¹³C NMR | Chemical Shifts (δ) |
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) |
It is important to reiterate that the information presented here is based on the application of standard computational chemistry methodologies and does not represent the results of published research specific to this compound. Dedicated computational studies are needed to provide detailed and validated insights into the properties of this molecule.
Applications of 3 Methyl 1 Phenyl 3 Pentanol in Advanced Organic Synthesis
3-Methyl-1-phenyl-3-pentanol as a Precursor in Complex Molecule Synthesis
This compound is a valuable intermediate in the field of organic synthesis. Its chemical structure, featuring a tertiary alcohol and a phenyl group, provides a versatile scaffold for a variety of chemical transformations, establishing it as a useful building block for the synthesis of more complex molecules. The presence of the hydroxyl group allows for its conversion into other functional groups, and it can be used for the blocking and protection of hydroxyl groups in the synthesis of natural products like amino acids and carbohydrates.
The synthesis of tertiary alcohols such as this compound is a classic example of the utility of Grignard reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. For instance, the reaction of a Grignard reagent with a ketone or aldehyde is a common method to produce such alcohols. pearson.com This accessibility in its own synthesis makes it a readily available starting material for more intricate molecular architectures. The compound serves as a key intermediate in the production of high-value-added fine chemicals. echemi.com
Table 1: Synthetic Utility of this compound
| Application Area | Role of this compound | Potential Transformations |
|---|---|---|
| Complex Molecule Synthesis | Building Block / Intermediate | Functional group interconversion (e.g., dehydration, oxidation), Carbon skeleton modification |
| Fine Chemicals | Precursor | Synthesis of specialty chemicals and materials |
Intermediacy of this compound in Pharmaceutical Syntheses
The utility of this compound extends significantly into the pharmaceutical industry, where it serves as a crucial intermediate. echemi.com One of the most notable areas of investigation is its connection to potential biological activity. Research has identified the compound in relation to R411, a non-steroidal oral medicine being investigated for the treatment of asthma. nih.gov
R411 functions as a dual-acting competitive integrin antagonist, which blocks the activation and recruitment of cells involved in respiratory inflammation. nih.gov Specifically, it is designed to prevent the binding of V-CAM1 to the integrins α4β1 and α4β7. nih.gov The molecular structure of this compound serves as a foundational component for the synthesis of molecules with this type of pharmacological activity. Its role as a chiral intermediate is also of high importance in pharmaceutical synthesis, where specific stereoisomers of a drug molecule are often required for optimal efficacy.
Role of this compound in Materials Science Applications
The application of this compound in the field of materials science is not extensively documented in publicly available research. While its structural features, such as the phenyl ring and the alkyl chain, are common in monomers and polymers, its specific use as a direct precursor or additive in the synthesis of advanced materials is an area that requires further investigation. Its potential could lie in the synthesis of specialty polymers or as a component in the formulation of functional organic materials, though specific examples are not readily found in the literature.
Synthesis of C12 and C13 Phenylalkane and Cyclohexylalkane Hydrocarbons from this compound
The conversion of this compound to phenylalkane and cyclohexylalkane hydrocarbons involves standard organic transformations. The synthesis of a C12 phenylalkane from this C12 alcohol would require the removal of the hydroxyl group. This is typically achieved through a two-step process:
Dehydration: The alcohol is first dehydrated to form an alkene (see section 7.6). This elimination reaction removes the hydroxyl group and an adjacent hydrogen atom to create a carbon-carbon double bond.
Hydrogenation: The resulting alkene is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂). This reaction saturates the double bond, yielding the corresponding phenylalkane.
To synthesize a C12 cyclohexylalkane, an additional hydrogenation step is required to reduce the aromatic phenyl ring. This is often achieved under more forcing conditions (higher pressure and/or temperature) or with a more active catalyst like rhodium or ruthenium. A related compound, 3-methyl-5-phenyl-pentanol, is prepared by the hydrogenation of tetrahydro-4-methylene-5-phenylpyran, demonstrating the feasibility of such reduction processes. guidechem.com
The synthesis of C13 hydrocarbons would necessitate the addition of a carbon atom to the C12 skeleton of this compound, a more complex multi-step synthetic sequence.
This compound as a Ligand in Coordination Chemistry
While alcohols can act as ligands for metal ions through the oxygen atom of the hydroxyl group, the use of this compound specifically as a ligand in coordination chemistry is not widely reported. Coordination compounds typically form between metal atoms or ions and other molecules (ligands) that can donate a pair of electrons. pearson.com Although the oxygen in this compound possesses lone pairs of electrons, its bulky steric profile as a tertiary alcohol might hinder its ability to coordinate effectively to a metal center compared to less hindered primary or secondary alcohols. Further research is needed to explore its potential in this capacity.
Use of this compound in Dehydration Reactions to Alkenes
The dehydration of this compound is an acid-catalyzed elimination reaction that produces alkenes and water. quizlet.com As a tertiary alcohol, this reaction typically proceeds through an E1 (elimination, unimolecular) mechanism. The process involves the protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid), converting it into a good leaving group (water). The departure of the water molecule generates a relatively stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon atom adjacent to the carbocation, forming a double bond.
Due to the structure of the intermediate carbocation, multiple alkene products can be formed. The regioselectivity of the elimination is often governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. quizlet.com
Table 2: Potential Alkene Products from Dehydration of this compound
| Product Name | Structure | Substitution Pattern | Predicted Yield |
|---|---|---|---|
| 3-Methyl-1-phenyl-2-pentene | C₆H₅CH₂CH=C(CH₃)CH₂CH₃ | Trisubstituted | Major |
| 3-Methyl-1-phenyl-3-pentene | C₆H₅CH₂CH₂C(CH₃)=CHCH₃ | Trisubstituted | Major |
| (E/Z isomers possible) |
The dehydration of the related compound 3-methyl-3-pentanol (B165633) is known to yield a mixture of trisubstituted and disubstituted olefins, with the more stable trisubstituted products being favored. yale.edu
Synthesis and Characterization of 3 Methyl 1 Phenyl 3 Pentanol Derivatives
Design and Synthetic Strategies for Novel 3-Methyl-1-phenyl-3-pentanol Analogues
The design of novel analogues of this compound is often driven by the desire to explore and modify the compound's biological or chemical properties. Strategic modifications can be made to the phenyl ring, the alkyl chain, or the hydroxyl group to generate a library of derivatives.
A primary synthetic route to this compound and its analogues is the Grignard reaction . This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone. For the synthesis of the parent compound, phenylethylmagnesium halide can be reacted with butan-2-one, or alternatively, ethylmagnesium halide can be reacted with 1-phenyl-2-propanone. foodb.ca
The versatility of the Grignard reaction allows for the synthesis of a wide array of analogues by varying the Grignard reagent and the ketone. For instance, to introduce substituents on the phenyl ring, a substituted phenylmagnesium halide can be reacted with an appropriate ketone. Similarly, modifications to the alkyl chain can be achieved by using different ketone starting materials.
Table 1: Examples of Precursors for the Synthesis of this compound Analogues via Grignard Reaction
| Grignard Reagent | Ketone | Resulting Analogue |
| Ethylmagnesium bromide | 1-(4-chlorophenyl)propan-2-one | 3-Methyl-1-(4-chlorophenyl)-3-pentanol |
| Propylmagnesium chloride | 1-phenylpropan-2-one | 3-Methyl-1-phenyl-3-hexanol |
| Phenylmagnesium bromide | 4-phenylbutan-2-one | 3-Methyl-1,3-diphenyl-3-butanol |
Beyond the Grignard reaction, other synthetic strategies can be employed. These may include organolithium reactions, which are similar to Grignard reactions but can sometimes offer different reactivity and selectivity. Furthermore, functionalization of the hydroxyl group of the parent scaffold can lead to a variety of derivatives such as ethers, esters, and carbamates, each with potentially unique properties.
Stereochemical Considerations in Derivative Synthesis
The this compound scaffold contains a chiral center at the carbon atom bearing the hydroxyl group. Therefore, the synthesis of its derivatives often requires careful consideration of stereochemistry. When the synthesis is performed without chiral control, a racemic mixture of the (R) and (S) enantiomers is typically obtained.
To achieve stereoselective synthesis, several strategies can be employed. One common approach is the use of a chiral auxiliary . A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For example, a chiral auxiliary could be attached to the ketone precursor to influence the facial selectivity of the Grignard reagent addition.
Another powerful technique is asymmetric catalysis , where a chiral catalyst is used in a substoichiometric amount to favor the formation of one enantiomer over the other. Chiral ligands complexed with metal centers are often used to create a chiral environment around the reacting molecules, thereby directing the approach of the nucleophile to the ketone.
The stereochemical outcome of these reactions is crucial as different enantiomers of a chiral molecule can exhibit distinct biological activities and chemical properties. The ability to selectively synthesize one enantiomer is therefore of high importance in many applications.
Spectroscopic Characterization of this compound Derivatives
The structural elucidation of newly synthesized this compound derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for determining the carbon-hydrogen framework of the derivatives.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For a typical this compound derivative, one would expect to see signals corresponding to the aromatic protons on the phenyl ring, the methylene (B1212753) protons of the ethyl and phenylethyl groups, and the methyl protons. The chemical shift and splitting pattern of these signals are diagnostic of the molecule's structure.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals can indicate the type of carbon (e.g., aromatic, aliphatic, carbinol).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A key feature in the IR spectrum of this compound and its derivatives is the characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C=C stretching vibrations for the phenyl ring.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the derivative. The fragmentation pattern can offer valuable clues about the structure of the molecule. For tertiary alcohols like this compound derivatives, common fragmentation pathways include the loss of an alkyl group or a water molecule from the molecular ion.
Table 2: Representative Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR (CDCl₃, ppm) | δ 7.1-7.3 (m, 5H, Ar-H), 2.6-2.8 (m, 2H, -CH₂-Ph), 1.7-1.9 (m, 2H, -CH₂-C(OH)), 1.5 (s, 1H, -OH), 1.2 (s, 3H, -CH₃), 0.8-1.0 (t, 3H, -CH₂CH₃), 1.4-1.6 (q, 2H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 142.5 (Ar-C), 128.4 (Ar-CH), 125.8 (Ar-CH), 74.5 (C-OH), 45.0 (-CH₂-), 30.0 (-CH₂-), 26.0 (-CH₃), 8.0 (-CH₃) |
| IR (cm⁻¹) | 3400 (br, O-H), 3020 (sp² C-H), 2960 (sp³ C-H), 1600 (C=C aromatic) |
| MS (m/z) | 178 (M⁺), 160 (M⁺ - H₂O), 149, 131, 91, 73 |
Structure-Reactivity Relationships in this compound Scaffold Derivatives
The chemical reactivity of this compound derivatives is significantly influenced by their molecular structure. Understanding the relationship between structure and reactivity is crucial for predicting their behavior in chemical reactions and for designing new molecules with desired properties.
Electronic Effects of Phenyl Ring Substituents: The nature of the substituents on the phenyl ring can have a profound impact on the reactivity of the molecule. Electron-donating groups (EDGs) such as alkyl or alkoxy groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. lumenlearning.comlumenlearning.com Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups decrease the electron density, deactivating the ring towards electrophilic attack. lumenlearning.comlumenlearning.com
These electronic effects also influence the reactivity of the benzylic position and the hydroxyl group. For instance, electron-donating groups can stabilize a positive charge that may develop at the benzylic carbon during certain reactions, thereby increasing the rate of such reactions.
Steric Effects: The steric hindrance around the reactive sites of the molecule also plays a critical role in determining its reactivity. The tertiary nature of the alcohol in the this compound scaffold already imposes some steric bulk around the hydroxyl group. The introduction of bulky substituents on the phenyl ring or on the alkyl chains can further hinder the approach of reagents to the reactive centers, potentially slowing down reaction rates or favoring alternative reaction pathways.
By systematically varying the electronic and steric properties of the substituents on the this compound scaffold, it is possible to fine-tune the reactivity of the resulting derivatives. This allows for the rational design of molecules with specific chemical properties tailored for particular applications.
Future Research Directions for 3 Methyl 1 Phenyl 3 Pentanol
Exploration of Novel Catalytic Systems for 3-Methyl-1-phenyl-3-pentanol Synthesis
The synthesis of tertiary alcohols, such as this compound, traditionally relies on methods like the Grignard reaction. However, the development of more efficient, selective, and sustainable catalytic systems is a key area for future research.
One promising avenue is the development of organocatalysis for the asymmetric synthesis of chiral tertiary alcohols. Organocatalysts, which are small organic molecules, offer a metal-free alternative to traditional catalysts, often providing high enantioselectivity. Research in this area could lead to more environmentally friendly and cost-effective production methods for enantiomerically pure this compound.
Another area of interest lies in the use of lanthanide catalysts in Grignard reactions. Lanthanide salts have been shown to enhance the selectivity of Grignard additions to ketones, potentially reducing side reactions and improving yields in the synthesis of tertiary alcohols. Further investigation into the application of these catalysts for the specific synthesis of this compound could lead to more robust and efficient industrial processes.
Furthermore, the exploration of biocatalytic and chemoenzymatic approaches presents a significant opportunity. Enzymes, such as ketoreductases and lipases, can exhibit high stereo- and regioselectivity, offering a green and highly specific route to chiral alcohols. Combining enzymatic steps with chemical synthesis could provide novel and efficient pathways to this compound and its derivatives. The deracemization of racemic alcohols, combining photooxidation and biocatalytic reduction, is a notable strategy that could be adapted for this purpose. rsc.org
| Catalyst Type | Potential Advantages for this compound Synthesis |
| Organocatalysts | Metal-free, high enantioselectivity, environmentally friendly. |
| Lanthanide Catalysts | Enhanced selectivity in Grignard reactions, reduced side products. |
| Biocatalysts (Enzymes) | High stereo- and regioselectivity, green and sustainable. |
Advanced Mechanistic Studies of this compound Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for process optimization and the development of new applications.
Future research should focus on detailed mechanistic studies of the Grignard reaction for the synthesis of this compound. While the general mechanism is well-understood, in-depth studies using computational modeling and in situ reaction monitoring techniques could provide valuable insights into reaction kinetics, intermediates, and the influence of various parameters on yield and selectivity. This knowledge is essential for scaling up the reaction from the laboratory to an industrial setting.
Computational Fluid Dynamics (CFD) can be a powerful tool for understanding and optimizing the mixing and mass transfer phenomena in Grignard reactions, which are often heterogeneous. CFD simulations can help in designing more efficient reactor systems for the large-scale production of this compound, ensuring consistent product quality and safety.
The use of in-situ monitoring techniques , such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can provide real-time data on the progress of the reaction. mt.com This allows for precise control over reaction conditions and can help in identifying and understanding the formation of any byproducts.
Development of Sustainable Production Methods for this compound
The principles of green chemistry are increasingly important in chemical manufacturing. Developing sustainable production methods for this compound is a critical area for future research.
One key aspect is the use of greener solvents and reaction conditions . This could involve exploring the use of bio-based solvents or even solvent-free reaction conditions to minimize the environmental impact of the synthesis. Phase-transfer catalysis is a technique that can facilitate reactions between reactants in different phases, potentially reducing the need for organic solvents and enabling the use of more environmentally benign reagents. fzgxjckxxb.comdalalinstitute.com
The development of biocatalytic deracemization processes offers a sustainable route to enantiomerically pure this compound. nih.gov These processes often utilize enzymes to selectively convert one enantiomer of a racemic mixture, allowing for the isolation of the desired stereoisomer in high purity.
Flow chemistry represents a paradigm shift from traditional batch processing and offers significant advantages in terms of safety, efficiency, and scalability. nih.goveuropa.euthieme-connect.de Developing a continuous flow process for the synthesis of this compound could lead to a more sustainable and cost-effective manufacturing process. acs.org
Furthermore, conducting a thorough techno-economic analysis of these emerging sustainable technologies will be crucial to assess their industrial viability and guide further research and development efforts. ornl.govresearchgate.netnih.govnih.govbts.gov
| Sustainable Approach | Potential Benefits for this compound Production |
| Green Solvents/Conditions | Reduced environmental impact, improved safety. |
| Biocatalytic Deracemization | High enantiopurity, environmentally friendly process. |
| Flow Chemistry | Improved safety, efficiency, and scalability; reduced waste. |
Investigation of New Synthetic Applications of this compound and its Derivatives
Beyond its current use as a chiral intermediate, this compound and its derivatives hold potential for a variety of new synthetic applications.
Research into the use of this compound as a chiral auxiliary could open up new avenues in asymmetric synthesis. wikipedia.org A chiral auxiliary is a temporary functional group that can direct the stereochemical outcome of a reaction, and the chiral center in this compound could potentially be exploited for this purpose.
The synthesis of novel pharmaceutical intermediates from this compound is another important area for exploration. Its structure provides a versatile scaffold for the construction of more complex molecules with potential biological activity. For instance, it is a known component in some non-steroidal anti-inflammatory pathways. nih.gov
Furthermore, the development of new derivatives of this compound could lead to compounds with unique properties and applications. This could involve modifications to the phenyl ring, the alkyl chain, or the hydroxyl group, creating a library of new compounds for screening in various applications, including materials science and agrochemicals.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methyl-1-phenyl-3-pentanol, and how do reaction conditions influence yield?
- The compound can be synthesized via Grignard reactions involving phenethyl magnesium bromide and methyl ethyl ketone derivatives. Key factors include temperature control (0–5°C for Grignard reagent stability) and solvent choice (e.g., anhydrous ether or THF). Post-reduction steps using catalysts like palladium or nickel may enhance purity . Yield optimization requires strict exclusion of moisture and oxygen to prevent side reactions .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- Gas chromatography (GC) with flame ionization detection (>98.0% purity verification) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C for structural confirmation) are standard. Mass spectrometry (MS) provides molecular ion peaks at m/z 178.27 (C12H18O+) . Differential scanning calorimetry (DSC) can assess thermal stability, though decomposition temperatures are not well-documented .
Q. How does the steric hindrance of the tertiary alcohol group in this compound affect its reactivity?
- The tertiary alcohol group reduces nucleophilicity, making esterification or oxidation reactions challenging. For example, attempts at acetylation require strong acylating agents (e.g., acetyl chloride with DMAP catalysis) under reflux conditions. Steric effects also influence hydrogen-bonding interactions in crystallization studies .
Advanced Research Questions
Q. What methodological strategies address contradictions in reported catalytic hydrogenation outcomes for this compound precursors?
- Discrepancies in hydrogenation efficiency (e.g., Lindlar catalyst vs. palladium nanoparticles) arise from substrate accessibility and catalyst poisoning. Continuous-flow systems with ligand-modified Pd nanoparticles improve selectivity (>90%) by minimizing alkene over-reduction. Kinetic studies under varying H2 pressures (1–5 atm) and temperatures (25–80°C) can resolve mechanistic ambiguities .
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Chiral auxiliaries or asymmetric catalysis (e.g., BINOL-phosphoric acids) enable enantioselective synthesis. For instance, Ru-catalyzed carbene insertion into propargyl alcohols (1,2-migration pathways) produces stereodefined carbocycles. Computational modeling (DFT) aids in predicting transition-state geometries to guide experimental design .
Q. What are the key challenges in reconciling conflicting solubility data for this compound in polar vs. nonpolar solvents?
- Reported solubility in alcohols (e.g., ethanol) contrasts with insolubility in water, attributed to hydrophobic phenyl and branched alkyl groups. Contradictions in literature (e.g., partial solubility in acetone) may stem from impurities or measurement protocols (e.g., shake-flask vs. HPLC methods). Phase diagrams and Hansen solubility parameters are recommended for systematic analysis .
Methodological Notes
- Synthesis Optimization : Prioritize inert atmospheres (N2/Ar) and low-temperature quenching to stabilize intermediates .
- Data Reproducibility : Cross-validate GC-MS results with independent labs to address batch variability in commercial reagents .
- Safety Protocols : Use spark-resistant tools and static-discharge prevention measures during handling due to flammability risks (flash point >230°F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
